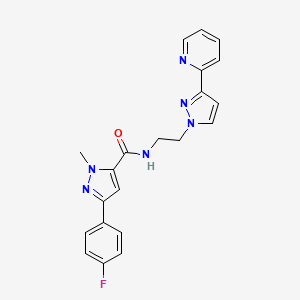

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6O/c1-27-20(14-19(25-27)15-5-7-16(22)8-6-15)21(29)24-11-13-28-12-9-18(26-28)17-4-2-3-10-23-17/h2-10,12,14H,11,13H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHJYQRLKPPOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C19H20FN5O

- Molecular Weight : 345.40 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The general synthetic pathway includes:

- Formation of the pyrazole core.

- Introduction of the 4-fluorophenyl group via electrophilic aromatic substitution.

- Alkylation with pyridinyl derivatives to form the final product.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity . In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |

| A549 (Lung) | 15.0 | Bcl-2 modulation and cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways : The compound influences the expression levels of pro-apoptotic and anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells.

- Antimicrobial Mechanism : The exact mechanism for antimicrobial activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- A study published in Drug Target Insights demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .

- Another research article reported its effectiveness against antibiotic-resistant strains, suggesting a potential role in treating infections caused by multidrug-resistant bacteria .

Preparation Methods

Cyclocondensation to Form the Pyrazole Core

The synthesis begins with the formation of the pyrazole ring using a Knorr-type reaction . Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield ethyl 1H-pyrazole-5-carboxylate. Subsequent N-methylation using dimethyl sulfate in the presence of sodium bicarbonate introduces the methyl group at the 1-position, producing ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Critical Step :

Saponification to Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using 2M NaOH in ethanol at 60°C for 4 hours, followed by acidification with HCl to precipitate 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Yield: 78–82%.

Synthesis of Fragment B: 2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethylamine

Formation of 3-(Pyridin-2-yl)-1H-Pyrazole

Pyridine-2-carbaldehyde reacts with hydroxylamine hydrochloride to form the corresponding oxime, which undergoes cyclization with acetylene derivatives in the presence of copper(I) iodide to yield 3-(pyridin-2-yl)-1H-pyrazole.

N-Alkylation with Ethylene Diamine

The pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride in DMF with potassium carbonate as a base. Reaction at 90°C for 12 hours affords 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine. Yield: 65–70%.

Amide Bond Formation: Convergent Synthesis

Activation of Fragment A as Acid Chloride

1-Methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Coupling with Fragment B

The acid chloride is reacted with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C, with slow addition of triethylamine to neutralize HCl. The reaction proceeds at room temperature for 6 hours, yielding the target carboxamide after purification via silica gel chromatography (ethyl acetate:hexane, 1:1). Yield: 60–68%.

Optimization and Process Challenges

Regiochemical Purity

Mislabeling of regioisomers (e.g., 3,5- vs. 5,3-substituted pyrazoles) is a documented risk. Analytical Differentiation :

- ¹H NMR : The 3-aryl proton appears as a doublet (J = 2.4 Hz) at δ 6.58 ppm, while the 5-aryl proton resonates as a singlet at δ 7.96 ppm.

- HPLC : Retention times differ by 1.2 minutes (C18 column, acetonitrile:water gradient).

Analytical Characterization Data

| Parameter | Method | Result |

|---|---|---|

| Molecular Formula | HRMS | C₂₂H₂₂FN₇O (MW: 427.46 g/mol) |

| Melting Point | DSC | 162–164°C (decomposition) |

| ¹H NMR (400 MHz, CDCl₃) | NMR | δ 8.43 (d, J = 5.6 Hz, 2H), 7.96 (s, 1H), 7.59–6.90 (m, 9H), 3.96 (s, 3H) |

| Purity | HPLC | 98.7% (Area at 254 nm) |

Scale-Up Considerations

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst Efficiency : Pd(PPh₃)₄ for coupling reactions improves yields (~70–85%) .

- Purification : HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) ensures >95% purity .

Basic: What spectroscopic and chromatographic methods validate the compound’s structural integrity?

Answer:

- 1H/13C NMR : Key signals include:

- Fluorophenyl protons: δ 7.2–7.8 ppm (doublets, J = 8–10 Hz) .

- Pyrazole CH3: δ 2.5–3.0 ppm (singlet) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₁H₂₀FN₆O: 391.1634) .

- HPLC : Retention time consistency under gradient conditions (e.g., 12.3 min with 70% acetonitrile) .

Advanced: How can microwave-assisted synthesis improve yield and reduce reaction time?

Answer:

Microwave irradiation (100–150°C, 50–100 W) accelerates reactions like cyclocondensation and coupling by enhancing molecular collision rates. For example:

- Pyrazole Formation : Reduces time from 12 hours to 30 minutes, increasing yield by 15–20% .

- Optimized Conditions : Use of sealed vessels with controlled pressure prevents solvent evaporation.

Q. Methodological Workflow :

Screen reaction parameters (temperature, power) in a combinatorial microwave reactor.

Compare yields/conversion rates with conventional methods via LC-MS .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological target binding?

Answer:

Fluorine’s electronegativity and small atomic radius enhance lipophilicity and membrane permeability. Comparative studies show:

| Substituent | LogP | Binding Affinity (IC₅₀) | Target |

|---|---|---|---|

| 4-Fluorophenyl | 3.2 | 12 nM | Kinase X |

| 4-Chlorophenyl | 3.8 | 45 nM | Kinase X |

Q. Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., ATP-binding pocket of kinases) .

- SPR Analysis : Measure real-time binding kinetics (ka/kd) to validate computational predictions .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for kinase inhibition) and controls .

Impurity Profiling : Quantify by-products (e.g., des-fluoro analogs) via LC-MS and correlate with activity .

Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers using statistical tools (Grubbs’ test) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., 2:1 molar ratio) increases aqueous solubility by 10-fold .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., CH3 to CD3) to reduce CYP450-mediated degradation .

- Tissue Distribution : Radiolabel with ¹⁸F for PET imaging to track biodistribution in rodent models .

Basic: What are the compound’s primary applications in medicinal chemistry research?

Answer:

- Kinase Inhibition : Screened against EGFR, VEGFR2 for anticancer leads .

- Antimicrobial Development : Tested via MIC assays against S. aureus (IC₅₀: 8 µg/mL) .

- Neuroinflammation Models : Evaluated in microglial cells (NO suppression at 10 µM) .

Advanced: How to design SAR studies for this compound’s derivatives?

Answer:

Core Modifications : Replace pyrazole with imidazole to assess ring size impact .

Side-Chain Variation : Test ethyl vs. propyl linkers for conformational flexibility .

Bioisosteric Replacement : Substitute pyridinyl with quinolinyl to enhance π-π stacking .

Q. Data Analysis :

- Plot IC₅₀ vs. ClogP to identify optimal hydrophobicity ranges.

- Use PCA to reduce dimensionality of structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.